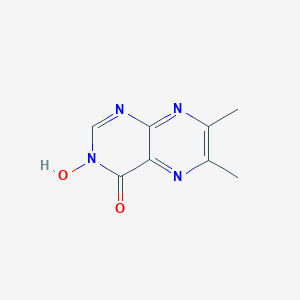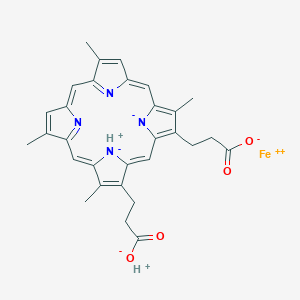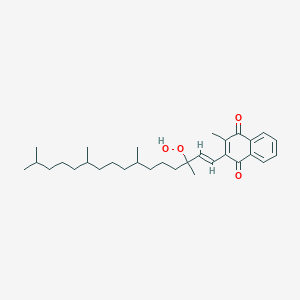
维生素K1-氢过氧化物
描述
K1-Hydroperoxide, also known as vitamin K1 hydroperoxide, is a derivative of vitamin K1. It is a fat-soluble compound that plays a crucial role in various biological processes, including blood coagulation and bone metabolism. The compound is characterized by the presence of a hydroperoxy group attached to the phytyl side chain of the vitamin K1 molecule.
科学研究应用
K1-Hydroperoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its role in cellular redox processes and as a marker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and blood coagulation disorders.
Industry: Used in the formulation of certain pharmaceuticals and as a stabilizer in cosmetic products
作用机制
Target of Action
K1-Hydroperoxide, also known as Vitamin K1-Hydroperoxide, primarily targets the enzyme γ-carboxylase . This enzyme modifies and activates precursors to coagulation factors II, VII, IX, and X . It is indicated in the treatment of coagulation disorders due to faulty formation of these coagulation factors caused by deficiency or interference in the activity of vitamin K .
Mode of Action
The mode of action of K1-Hydroperoxide involves its interaction with its targets and the resulting changes. It acts as a highly reactive oxidizing agent, removing electrons from other reactants during a redox reaction and gaining those electrons to become itself reduced . It can interact with the macromolecular components of microorganisms, such as surface lipids and sugars, amino acids, nucleic acids, and essential enzymes . Its relatively low molecular weight enables it to pass through cell walls/membranes and interact with the internal material of microbial cells .
Biochemical Pathways
The biosynthesis of K1-Hydroperoxide takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of its biosynthesis occurs, at least partially, at the level of key enzymes . It is supposed that scavenging of lipid peroxy radicals and quenching of singlet oxygen are the main functions of tocopherols in photosynthetic organisms .
Pharmacokinetics
The safety, tolerability, pharmacokinetics, and pharmacodynamics of Vitamin K1 formulations, from which K1-Hydroperoxide is derived, are well documented . This makes it primed for clinical application and provides a new strategy for pharmacological control of diseases associated with this mode of cell death .
Result of Action
The molecular and cellular effects of K1-Hydroperoxide’s action involve the formation of tocopherol quinone and its subsequent recycling or degradation . The antioxidant action of tocopherols is related to this process . It is also used as a precursor in the production of vitamin K1, which is an essential nutrient for blood clotting and bone health .
Action Environment
The action, efficacy, and stability of K1-Hydroperoxide can be influenced by environmental factors. For instance, its biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these environmental influences is crucial for optimizing its use and effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of K1-Hydroperoxide typically involves the oxidation of vitamin K1. One common method is the photooxidation of vitamin K1 in the presence of oxygen. This process can be catalyzed by light and involves the formation of singlet oxygen, which reacts with vitamin K1 to form K1-Hydroperoxide .
Industrial Production Methods
Industrial production of K1-Hydroperoxide follows similar principles as laboratory synthesis but on a larger scale. The process involves controlled oxidation reactions under specific conditions to ensure high yield and purity. The reaction is usually carried out in the presence of solvents like chloroform or methanol, and the product is purified using techniques such as chromatography .
化学反应分析
Types of Reactions
K1-Hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other peroxides or quinones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include singlet oxygen and peroxy acids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or higher-order peroxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
Vitamin K1 (Phylloquinone): The parent compound of K1-Hydroperoxide, primarily involved in blood coagulation.
Vitamin K2 (Menaquinone): Similar structure but with different side chains, involved in bone and cardiovascular health.
Vitamin K3 (Menadione): A synthetic form of vitamin K, used in animal feed and some medical applications
Uniqueness
K1-Hydroperoxide is unique due to its hydroperoxy group, which imparts distinct redox properties. This makes it particularly useful in studies related to oxidative stress and redox biology. Its ability to undergo various chemical reactions also makes it a versatile reagent in organic synthesis .
属性
IUPAC Name |
2-[(E)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTUNMUCBDSKNC-XUTLUUPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15576-39-3 | |
| Record name | Vitamin K1-hydroperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015576393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Vitamin K1-hydroperoxide in benzo(alpha)pyrene metabolism according to the research?
A1: The research demonstrates that Vitamin K1-hydroperoxide can act as a cofactor in the enzymatic hydroxylation of benzo(alpha)pyrene (BP) at the 6-position. [] This reaction is catalyzed by soluble rat lung hydroperoxidase. [] The study suggests that Vitamin K1-hydroperoxide is formed through oxidation and then participates in the enzymatic reaction with BP, ultimately leading to the formation of 3,6-BP dione. [] This finding highlights a potential pathway for BP metabolism involving Vitamin K1-hydroperoxide.
Q2: How did the researchers confirm the formation of Vitamin K1-hydroperoxide in their study?
A2: The researchers synthesized Vitamin K1-hydroperoxide and verified its structure using mass spectral analysis. [] Furthermore, they confirmed its involvement in the enzymatic reaction by observing the inhibition of both aryl hydrocarbon hydroxylase activity (responsible for BP hydroxylation) and Vitamin K1-hydroperoxide/hydroperoxidase activity by thiodione (a menadione-glutathione adduct). [] This inhibition suggests a link between Vitamin K1-hydroperoxide formation and BP hydroxylation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



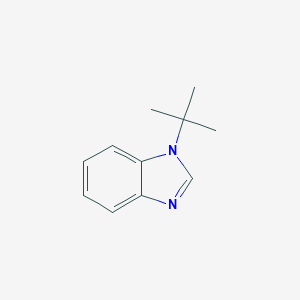
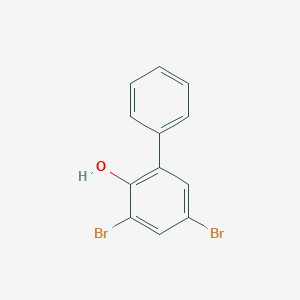
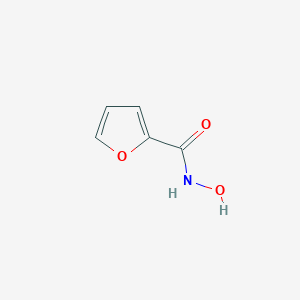

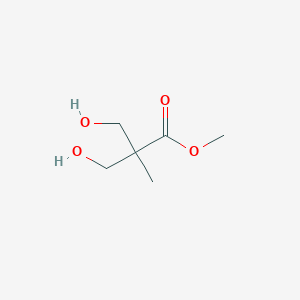
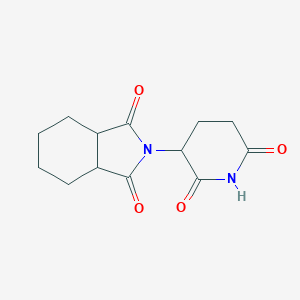
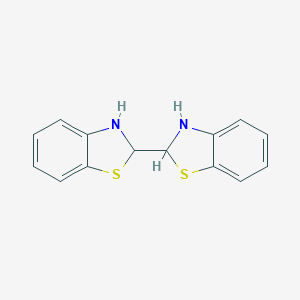

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)
